N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
This compound features a bis-indole scaffold with a 1-methyl substitution on the indole-2-carboxamide core and an ethylamino linker acylated by a 1H-indol-4-ylcarbonyl group.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-4-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-18-8-3-2-5-14(18)13-19(25)21(27)24-12-11-23-20(26)16-6-4-7-17-15(16)9-10-22-17/h2-10,13,22H,11-12H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
GXESPUDLKYRAEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structure and Composition
The chemical structure of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can be represented as follows:
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
This compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
Case Study: Anticancer Activity
A study published in ResearchGate highlighted the synthesis of indole derivatives and their evaluation for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .
Neuropharmacology
Indole derivatives, including the compound , have shown promise in neuropharmacological research.
Case Study: Neuroprotective Effects
Research has indicated that indole-based compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits. For instance, a study exploring the effects of indole derivatives on dopamine receptors found that certain modifications could enhance selectivity for D3 dopamine receptors, which are implicated in neurodegenerative diseases . This suggests that this compound could be a candidate for further investigation in neuropharmacology.
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives have also garnered attention.
Case Study: Inhibition of Inflammatory Pathways
A study focused on the synthesis of indole-based compounds reported their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . The compound's structure may allow it to interact with key inflammatory pathways, making it a valuable candidate for drug development.
Table 1: Summary of Biological Activities of Indole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Indole Derivative A | Neuroprotective | |
| Indole Derivative B | Anti-inflammatory |
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Induces programmed cell death in cancer cells |
| Neurotransmitter Modulation | Alters dopamine receptor activity |
| Cytokine Inhibition | Reduces levels of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or activation of their activity. This interaction can modulate various cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Indole Scaffolds
A. Halogenated Indole Derivatives
Compounds like N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) and 10l () incorporate electron-withdrawing groups (Cl, F, NO₂). These substituents enhance electrophilicity and binding affinity to targets like Bcl-2/Mcl-1 but reduce solubility.
B. Methoxy and Hydroxy Substitutions
4-Methoxy-1H-indole-2-carboxylic acid derivatives () and 5-hydroxyindole analogs () demonstrate that electron-donating groups (e.g., -OCH₃, -OH) improve water solubility but may reduce metabolic stability. The target compound lacks polar substituents, favoring balanced logP values (~3–4 estimated) suitable for blood-brain barrier penetration .
Linker and Side Chain Variations
A. Ethylamino vs. Benzoylphenyl Linkers
The target’s ethylamino linker provides conformational flexibility and hydrogen-bonding capacity, unlike rigid benzoylphenyl groups in N-(benzoylphenyl)-1H-indole-2-carboxamides (). For example, 6b () has a bulkier 4-benzoylphenyl group, which may sterically hinder target binding but enhance π-π stacking. The target’s compact linker likely improves binding site accessibility .
B. Thiomorpholine and Pyridyl Modifications
Similarly, 10m () includes a pyridyl group for coordination with heme iron. The target compound lacks such heteroatoms, prioritizing hydrophobic and amide-mediated interactions .
Pharmacological and Physicochemical Properties
Bioactivity Trends
While direct bioactivity data for the target compound is unavailable, structurally related indole derivatives show anticancer () and kinase-inhibitory () effects. For example, 10j () targets Bcl-2/Mcl-1 with submicromolar IC₅₀ values. The target’s dual indole scaffold may similarly inhibit protein-protein interactions but with distinct selectivity due to its unique substitution pattern .
Physicochemical Profiling
The target’s lower molecular weight and fewer halogen atoms likely improve solubility and bioavailability compared to 10j .
Biological Activity
N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound has a complex structure characterized by an indole framework, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of 298.34 g/mol. The presence of the indole moiety is significant, as indoles are often associated with various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that indole derivatives can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .
- Case Study : A study focusing on related indole derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, suggesting that modifications to the indole structure can enhance efficacy against tumors .
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Activity Against Resistant Strains : Similar indole-based compounds have been reported to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For example, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.98 μg/mL against MRSA, highlighting the potential for therapeutic applications in treating resistant infections .
Interaction with Biological Targets
Molecular docking studies suggest that this compound may interact with various biological targets:
These interactions suggest that the compound could be a versatile candidate for further development in both neuropharmacology and antimicrobial therapy.
Pharmacokinetics and Toxicology
Early pharmacokinetic studies indicate favorable absorption and distribution profiles for similar compounds, with low toxicity levels observed in preliminary tests. However, comprehensive toxicological evaluations are necessary to establish safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
